Methyl Ricinoleate

Catalog No.
S594419
CAS No.
141-24-2
M.F
C19H36O3
M. Wt
312.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl Ricinoleate

CAS Number

141-24-2

Product Name

Methyl Ricinoleate

IUPAC Name

methyl (Z,12R)-12-hydroxyoctadec-9-enoate

Molecular Formula

C19H36O3

Molecular Weight

312.5 g/mol

InChI

InChI=1S/C19H36O3/c1-3-4-5-12-15-18(20)16-13-10-8-6-7-9-11-14-17-19(21)22-2/h10,13,18,20H,3-9,11-12,14-17H2,1-2H3/b13-10-/t18-/m1/s1

InChI Key

XKGDWZQXVZSXAO-ADYSOMBNSA-N

SMILES

Array

solubility

Soluble in alcohol, ether

Synonyms

[R-(Z)]-12-Hydroxy-9-Octadecenoic Acid Methyl Ester; Ricinoleic Acid Methyl Ester; Edenor Me-Ri 90; Flexricin P 1; K-PON 180; K-PON 180HP; Methyl (R)-Ricinoleate;Methyl 12-D-hydroxy-9-cis-octadecenoate; Methyl cis-(R)-12-hydroxyoctadec-9-enoate; Me

Canonical SMILES

CCCCCCC(CC=CCCCCCCCC(=O)OC)O

Isomeric SMILES

CCCCCC[C@H](CC=CCCCCCCCC(=O)OC)O

The exact mass of the compound Methyl ricinoleate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble in alcohol, etherin water, 9.87x10-2 mg/l at 25 °c (est). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 1254. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Complex Mixtures - Biological Products - Plant Preparations - Plant Oils - Castor Oil - Ricinoleic Acids - Supplementary Records. It belongs to the ontological category of aliphatic alcohol in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Emollient; Skin conditioning. However, this does not mean our product can be used or applied in the same or a similar way.

Methyl Ricinoleate (CAS 141-24-2) is a hydroxylated fatty acid methyl ester (FAME) derived from the transesterification of castor oil [1]. It is characterized by an 18-carbon chain containing a cis-double bond at the C9 position and a secondary hydroxyl group at the C12 position [1]. This specific structural combination imparts high polarity, excellent boundary lubricity, and reactive sites for further chemical modification[2]. In industrial procurement, it is primarily sourced as a low-viscosity, bio-based alternative to unmodified castor oil and as a functionalized substitute for standard FAMEs in the production of PVC plasticizers, cutting fluids, and high-performance biolubricants [2].

Substituting Methyl Ricinoleate with its raw precursor, castor oil, drastically compromises processability; the triglyceride backbone of castor oil results in a kinematic viscosity too high for fine-spray applications, low-temperature lubricants, and low-viscosity PVC plastisols [1]. Conversely, substituting it with standard FAMEs like methyl oleate or soy-derived biodiesel sacrifices the critical C12 hydroxyl group[2]. Without this hydroxyl group, formulators lose the enhanced metal-surface adsorption required for boundary lubricity, as well as the reactive site necessary for synthesizing migration-resistant, secondary-functionalized PVC plasticizers[2]. Consequently, generic substitution either fails physical flow requirements or degrades end-product performance and chemical versatility.

Superior Boundary Lubrication via Hydroxyl-Driven Surface Adsorption

In High-Frequency Reciprocating Rig (HFRR) lubricity evaluations, the presence of the C12 hydroxyl group allows Methyl Ricinoleate to outperform non-hydroxylated esters. Tribological testing of low-sulfur diesel blends demonstrates that Methyl Ricinoleate (C18:1 OH) yields a significantly smaller wear scar diameter than Methyl Oleate (C18:1) at equivalent treat rates [1]. Molecular simulations confirm that the hydroxyl group significantly increases the adsorption energy on iron surfaces compared to standard C18:1 FAMEs, creating a more robust lubricating film[2].

Evidence DimensionMetal surface adsorption and wear scar reduction
Target Compound DataHigh adsorption energy and reduced wear scar diameter (Methyl Ricinoleate)
Comparator Or BaselineMethyl Oleate (Standard C18:1 FAME)
Quantified DifferenceSuperior boundary lubricity and smaller wear scar diameter for Methyl Ricinoleate under identical blending conditions
ConditionsHFRR testing in low-sulfur diesel blends; molecular simulation on iron surfaces

Buyers formulating cutting fluids or diesel lubricity additives must procure Methyl Ricinoleate to achieve target wear-reduction specifications that standard oleic-based esters cannot meet.

Dramatic Viscosity Reduction for Fluidity-Critical Applications

The transesterification of castor oil into Methyl Ricinoleate cleaves the triglyceride structure, resulting in a profound reduction in kinematic viscosity while retaining the functional hydroxyl group [1]. While unmodified castor oil exhibits highly viscous behavior (typically >200 cSt at 40 °C), Methyl Ricinoleate maintains a highly fluid kinematic viscosity of approximately 15 cSt at 40 °C [2]. This low-viscosity profile prevents extrusion failures in PVC plastisols and enables its use in fine-spray oils.

Evidence DimensionKinematic Viscosity at 40 °C
Target Compound Data~15 cSt
Comparator Or BaselineUnmodified Castor Oil (>200 cSt)
Quantified Difference>90% reduction in kinematic viscosity
ConditionsStandard kinematic viscosity measurement at 40 °C

Procuring the methyl ester form is mandatory for applications requiring pumpability, sprayability, or low-viscosity polymer blending where raw castor oil would cause severe processing bottlenecks.

Enhanced Cold-Weather Stability and Pour Point

Methyl Ricinoleate demonstrates exceptional low-temperature flow properties compared to conventional saturated or monounsaturated FAMEs. Analytical characterization reveals a pour point ranging from -18 °C to -28 °C, depending on purity [1]. In contrast, standard palm oil FAMEs exhibit pour points ranging from +5 °C to +9 °C [2]. The steric hindrance and polarity introduced by the hydroxyl group disrupt crystallization, maintaining fluidity at sub-zero temperatures.

Evidence DimensionPour Point
Target Compound Data-18 °C to -28 °C
Comparator Or BaselineStandard Palm Oil FAME (+5 °C to +9 °C)
Quantified DifferencePour point depression of >20 °C relative to standard palm FAMEs
ConditionsStandard pour point and cloud point testing (e.g., ASTM D97)

Formulators of winter-grade biolubricants and cold-resistant plasticizers must select Methyl Ricinoleate to prevent product gelling and ensure operational reliability in freezing environments.

Precursor Suitability for Zero-Migration Bio-Plasticizers

When synthesized into an epoxidized bio-plasticizer, the midchain hydroxyl group of Methyl Ricinoleate allows for the covalent attachment of pendant acetate esters [1]. Research demonstrates that this engineered Epoxidized Methyl Ricinoleate Acetate (EMRA), despite having a low epoxy value of 3.0%, exhibits significantly suppressed migration and exudation from PVC matrices compared to conventional commercial Epoxidized Fatty Acid Methyl Esters (EFAME) boasting higher epoxy values of 5.8% [1].

Evidence DimensionPlasticizer migration/exudation from PVC matrix
Target Compound DataSuppressed migration (EMRA derived from MR, 3.0% epoxy value)
Comparator Or BaselineConventional EFAME (5.8% epoxy value)
Quantified DifferenceSuperior migration resistance despite a 48% lower epoxy value
ConditionsExudation testing of plasticized PVC membranes at 0 °C and 70 °C in various liquid media

Manufacturers of flexible PVC and artificial leather should procure Methyl Ricinoleate as a precursor to solve the chronic leaching issues associated with standard EFAME bio-plasticizers.

High-Performance Biolubricants and Cutting Fluids

Leveraging its superior HFRR wear scar reduction and high adsorption energy on metal surfaces, Methyl Ricinoleate is the optimal choice for formulating low-sulfur diesel lubricity additives and soluble cutting oils [1]. Its low viscosity ensures proper fluid dynamics, while the hydroxyl group provides boundary lubrication that standard methyl oleate cannot achieve [2].

Low-Temperature PVC Plastisols and Rubber Plasticizers

Due to its exceptionally low pour point (-18 °C to -28 °C) and reduced kinematic viscosity compared to castor oil, Methyl Ricinoleate is highly specified as a secondary plasticizer for flexible nitrocellulose lacquers, PVC plastisols, and low-durometer rubber stocks [3]. It ensures non-exudation and maintains flexibility in cold-weather applications without causing extrusion issues during manufacturing [3].

Synthesis of Migration-Resistant Epoxidized Bio-Plasticizers

As a chemical intermediate, Methyl Ricinoleate is the required precursor for engineering advanced epoxidized plasticizers (like EMRA) [4]. By utilizing its C12 hydroxyl group for pendant esterification, chemical manufacturers can produce PVC plasticizers that outperform conventional high-epoxy EFAMEs in migration resistance, making it ideal for sustainable artificial leather and automotive interiors [4].

Physical Description

Liquid
Colorless liquid; [HSDB]

Color/Form

Colorless liquid

XLogP3

6.1

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

312.26644501 Da

Monoisotopic Mass

312.26644501 Da

Boiling Point

BP: 245 °C at 10 mm Hg

Heavy Atom Count

22

Density

0.9236 at 22 °C/4 °C

LogP

log Kow = 6.48 (est)

Appearance

Assay:>98%A solution in ethanol

Melting Point

Freezing point: -4.5 °C

UNII

90FDR3O96Y

Vapor Pressure

6.85X10-8 mm Hg at 25 °C (est)

Other CAS

141-24-2

Absorption Distribution and Excretion

Incorporation of ricinoleic acid into glycerides was increased after the administration of methyl ricinoleate by gastric intubation to thoracic duct-cannulated rats. Lymph was collected over a 48-hr period.

Wikipedia

Methyl_ricinoleate

Use Classification

Cosmetics -> Emollient; Skin conditioning

Methods of Manufacturing

Methyl ricinoleate has been obtained by alcoholysis of castor oil, followed by fractional distillation of the crude esters and further purification by low temperature crystallization. According to a more recent source, methyl ricinoleate is a product of either the esterification of ricinoleic acid or the alcoholysis of castor oil; the product is purified by vacuum distillation.
Transesterification of castor oil with excess methyl alcohol followed by vacuum distillation

General Manufacturing Information

All Other Basic Organic Chemical Manufacturing
Printing and Related Support Activities
Printing Ink Manufacturing
9-Octadecenoic acid, 12-hydroxy-, methyl ester, (9Z,12R)-: ACTIVE
Methyl ricinoleate is among the substances that are permitted for use in the formulation of defoaming agents that have been declared safe for use in the manufacture of paper and paperboard intended for use in packaging, transporting, or holding food.
Polymeric esters of polyhydric alcohols and polycarboxylic acids prepared from glycerin and phthalic anhydride and modified with castor oil are permitted for use in adhesives that have been declared safe for use as components of articles intended for use in packaging, transporting, or holding food. Methyl ricinoleate is also permitted for use in these adhesives.

Dates

Last modified: 08-15-2023

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